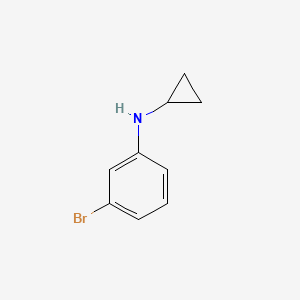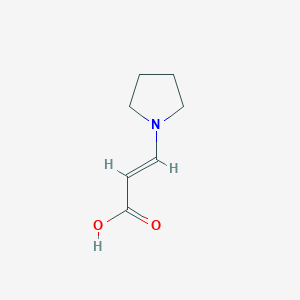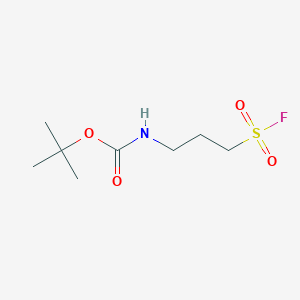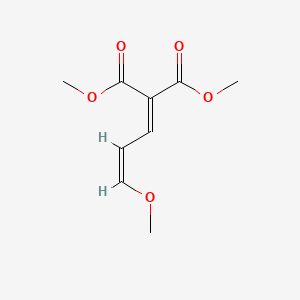![molecular formula C6H3ClFN3 B12954632 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 6th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with a suitable halogenated derivative. For instance, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials. The first step involves nucleophilic substitution of the halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative . The cyclization is then achieved by heating the intermediate with a suitable carboxylic acid derivative, such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate the reduction steps .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as anaplastic lymphoma kinase (ALK), by binding to the active site and preventing phosphorylation . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Similar structure but with an amino group at the 7th position.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a bromine atom and a phenyl group, exhibiting different biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3ClFN3 |
|---|---|
Poids moléculaire |
171.56 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11) |
Clé InChI |
PWGGYBIPOWUULV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=N1)N=CN2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)

![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)




![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)


![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)

![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)

